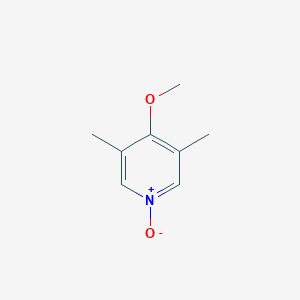
4-Methoxy-3,5-dimethylpyridine 1-Oxide
Cat. No. B123284
Key on ui cas rn:
91219-89-5
M. Wt: 153.18 g/mol
InChI Key: QVLHHDZWTFJIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04544750
Procedure details


3,5-lutidine (15 kg, 140.2 moles) was dissolved in acetic acid (48 l) at 60° C. Hydrogen peroxide (8430 ml, 98 moles) was added during 3 hours. The solution was heated to 90° C. and kept at this temperature for 3 hours. The reaction mixture was cooled to 60° C. and hydrogen peroxide (3500 ml, 41 moles) was added during 1 hour. The temperature was raised to 90° C. and kept there for 16 hours. The reaction mixture was evaporated at reduced pressure (70° C. 300 mm Hg). The residue (approx 25 liters) was cooled and pH adjusted to 10 with NaOH-solution (23 liters 10M). Acetonitrile (30 liters) was added and the mixture was stirred for 30 minutes. The sodiumacetate was separated off and washed with 10 l acetonitrile. The liquid phase was evaporated at reduced pressure (55° C., 200 mm Hg). The remaining solution (approx 25 liters) was extracted with CH2Cl2 (20 liters and 3×5 liters). The combined organic layers were dried over MgSO4, filtrated and evaporated at reduced pressure (50° C. 200 mm Hg). When all CH2Cl2 had distilled off unreacted 3,5-lutidine was evaporated at 75° C., 8 mm Hg. Yield 14940 g of 3,5-dimethylpyridine-N-oxide. The identity was confirmed with 1 H and 13C NMR.




Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.[OH:9]O.[C:11](O)(=[O:13])C>>[CH3:8][C:3]1[CH:2]=[N+:1]([O-:9])[CH:6]=[C:5]([CH3:7])[C:4]=1[O:13][CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 kg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC(=C1)C)C
|
|
Name
|
|
|
Quantity
|
48 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
8430 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Three
|
Name
|
|
|
Quantity
|
3500 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 60° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was raised to 90° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
kept there for 16 hours
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated at reduced pressure (70° C. 300 mm Hg)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The residue (approx 25 liters) was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Acetonitrile (30 liters) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The sodiumacetate was separated off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 10 l acetonitrile
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The liquid phase was evaporated at reduced pressure (55° C., 200 mm Hg)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The remaining solution (approx 25 liters) was extracted with CH2Cl2 (20 liters and 3×5 liters)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated at reduced pressure (50° C. 200 mm Hg)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
When all CH2Cl2 had distilled off unreacted 3,5-lutidine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated at 75° C.
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1C=[N+](C=C(C1OC)C)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
